Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
CAS No.: 870245-84-4
Cat. No.: VC2941238
Molecular Formula: C30H44NaO4PS
Molecular Weight: 554.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870245-84-4 |
|---|---|
| Molecular Formula | C30H44NaO4PS |
| Molecular Weight | 554.7 g/mol |
| IUPAC Name | sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate |
| Standard InChI | InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 |
| Standard InChI Key | JMGIRGSNIJFBDI-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Structure
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is a sulfonate-functionalized derivative of the well-known XPhos ligand family. It consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2'-position, diisopropyl substituents at positions 2 and 6, and a sodium sulfonate group at position 4. The hydrate form contains a water molecule in its crystal structure .
Basic Identification Information
The compound possesses multiple identifiers in chemical databases and literature, summarized in Table 1.
Table 1: Identification Information of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
| Parameter | Information |
|---|---|
| PubChem CID | 71464075 |
| CAS Number | 870245-84-4 |
| Molecular Formula | C₃₀H₄₄NaO₄PS |
| Molecular Weight | 554.7 g/mol |
| Parent Compound | 2'-(Dicyclohexylphosphanyl)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonic acid (CID 11685243) |
| Alternative Names | XPhos-SO₃Na; Sodium 2'-(dicyclohexylphosphanyl)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate |
| DSSTox Substance ID | DTXSID00855870 |
| Wikidata | Q72507800 |
Structural Characteristics
The compound's structure combines several key features that contribute to its functionality as a ligand:
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A biphenyl backbone that provides rigidity and a specific geometric arrangement
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Bulky dicyclohexylphosphino group that influences the steric environment around the phosphorus atom
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Diisopropyl substituents that further enhance steric bulk and electron density
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A sodium sulfonate group that imparts water solubility
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A water molecule in the hydrate form that affects crystalline properties
The IUPAC name, computed by Lexichem TK 2.7.0, is sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate .
Physical and Chemical Properties
Understanding the physical and chemical properties of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is essential for its effective application in catalytic systems.
Physical Properties
The compound appears as a white to pale yellow crystalline powder or solid. It is sparingly soluble in water, ethanol, and acetone, but readily dissolves in dichloromethane . This combination of solubility properties makes it valuable for applications at the interface of aqueous and organic chemistry.
Spectroscopic and Analytical Characteristics
The compound has distinctive spectroscopic properties that aid in its identification and quality assessment:
Table 2: Spectroscopic and Analytical Data
| Property | Data |
|---|---|
| InChI | InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 |
| InChIKey | JMGIRGSNIJFBDI-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] |
Applications in Catalysis
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate has emerged as a valuable ligand in various catalytic processes, with particular emphasis on palladium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The compound plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions, which are essential tools in modern organic synthesis. The parent XPhos ligand family was originally developed to improve the efficiency of challenging cross-coupling reactions, particularly those involving aryl chlorides .
Research has demonstrated that the sulfonate-modified version maintains the catalytic efficiency of the parent compound while introducing the additional benefit of water solubility. This modification enhances the ligand's utility in green chemistry applications by enabling reactions in aqueous media .
Mechanistic Insights
Studies on the XPhos family of ligands, including Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate, have provided important mechanistic insights into palladium catalysis. The bulky nature of these ligands promotes the formation of highly active monoligated palladium(0) species, denoted as L₁Pd(0) .
The preference for monoligated palladium complexes with these ligands leads to enhanced catalytic activity in several key steps of the catalytic cycle:
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Oxidative addition: Monoligated L₁Pd(0) species demonstrate significantly faster rates of oxidative addition compared to bisligated L₂Pd(0) complexes, with rate differences as high as 10⁴-10⁵:1
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Transmetalation: Studies show that steric bulk of ligands like those in the XPhos family affects transmetalation steps in Suzuki-Miyaura coupling, with the effect of steric bulk being twice as important as electronic parameters
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Reductive elimination: Reductive elimination from three-coordinate palladium complexes (as formed with bulky monophosphines like XPhos derivatives) occurs more rapidly than from four-coordinate complexes
Aqueous-Phase Chemistry
A distinguishing feature of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is its applicability in aqueous-phase catalysis. The incorporation of a sulfonate group imparts water solubility while maintaining the catalytic activity of the phosphine ligand .
Mizoroki-Heck and Suzuki-Miyaura Reactions in Water
Research has demonstrated the effectiveness of water-soluble phosphine ligands, including Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate, in promoting Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions in aqueous media .
Notably, when used in conjunction with thermosensitive polymers such as poly(N-isopropylacrylamide) (PNIPAAm), these catalytic systems show remarkable efficiency and recyclability. Studies report that such systems can achieve turnover numbers (TON) as high as 82,800 in palladium-catalyzed coupling reactions .
Table 3: Performance Metrics in Aqueous Catalytic Systems
Sustainable Chemistry Applications
The development of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate aligns with principles of green chemistry and sustainable synthesis.
Advantages in Green Chemistry
The compound offers several benefits that contribute to more environmentally friendly chemical processes:
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Reduced organic solvent usage through aqueous-phase chemistry
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Enhanced catalyst recyclability
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Lower catalyst loadings, reducing metal waste
These advantages address several of the twelve principles of green chemistry, particularly waste prevention, atom economy, and safer solvents.
Comparative Performance
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate belongs to a broader family of phosphine ligands used in catalysis. Comparing its performance with related ligands provides context for understanding its specific advantages and limitations.
Comparison with Other Phosphine Ligands
The XPhos ligand family, to which Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate belongs, has been compared with other phosphine ligands in various catalytic applications. Studies have shown that bulky monophosphines like those in the XPhos series often outperform less bulky ligands in challenging coupling reactions .
Research indicates that the preference for forming monoligated L₁Pd(0) species increases with ligand bulk in the order: PPh₃ < PCy₃ < P(t-Bu)(Cy)₂ < P(t-Bu)₂Cy < P(t-Bu)₃ ≈ bulky biaryl phosphines . This trend correlates with increasing catalytic activity in challenging cross-coupling reactions.
For water-soluble applications specifically, Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate competes with other sulfonated phosphines such as TXPTS, TXPDS, and sulfonated BINAP derivatives .
Advantages of Water-Soluble Derivatives
Future Directions
The development and application of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate continues to evolve, with several promising directions for future research.
Integration with Novel Reaction Systems
Emerging research areas include:
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Application in continuous flow chemistry for sustainable manufacturing
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Integration with stimuli-responsive polymer systems for controlled catalysis
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Incorporation into heterogeneous supports for simplified catalyst recovery
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Exploration of dual catalytic systems that leverage the water solubility of the ligand
Expanding Application Scope
While much of the current research focuses on palladium-catalyzed cross-coupling reactions, the utility of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate may extend to other metal catalysis systems and reaction types, including:
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